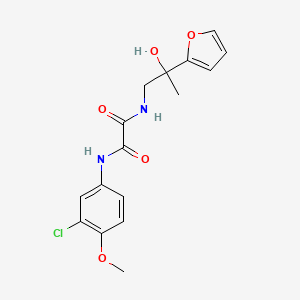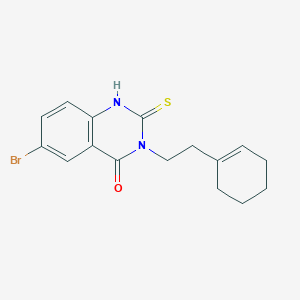
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research on similar compounds to 6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one has demonstrated their utility in the synthesis of heterocyclic systems containing bridged nitrogen atoms, showing potential antibacterial activities. These compounds are synthesized through condensation processes and evaluated for their antibacterial effectiveness (Hui et al., 2000).
Anticancer Applications
Some derivatives of quinazolinone, like 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serve as important intermediates in cancer treatment, particularly for colon and rectal cancers. These compounds are synthesized through optimized routes involving cycling, ammoniation, and bromination, indicating their significant role in pharmaceutical research (He Zheng-you, 2010).
Microwave Irradiation and Solvent-Free Synthesis
The application of microwave irradiation and solvent-free conditions in synthesizing 2,3-disubstituted-4(3H)-quinazolinones shows an advanced methodology in chemical synthesis. This includes the production of compounds like 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, highlighting the importance of novel synthesis methods in pharmaceutical research (Mohammadi & Hossini, 2011).
Large Scale Manufacturing Process
The large-scale manufacturing process for anticancer agents like Thymitaq, derived from 6-bromo-quinazolinone compounds, has been described. This process demonstrates the practical application of these compounds in producing pharmaceutical-grade products (Malmgren et al., 2008).
Antimicrobial Activity
Newer quinazolinones, which are structurally similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These studies underline the potential of quinazolinone derivatives in developing new antimicrobial agents (Patel et al., 2006).
Antiviral and Cytotoxic Activities
Research on 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives of 6-bromo-quinazolinones, has demonstrated significant antiviral activity against viruses like Herpes simplex and vaccinia, alongside cytotoxic activities. This indicates the potential use of these compounds in antiviral therapies (Selvam et al., 2010).
Synthesis of Bromoquinoline Complexes
The synthesis of bromoquinoline complexes, such as cyclopalladated 6-bromo-2-ferrocenylquinoline, has applications in catalytic processes, including Suzuki coupling. This showcases the compound's utility in complex chemical reactions (Xu et al., 2014).
Knorr Synthesis
The compound's relevance in the Knorr synthesis process, used for preparing key intermediates in infectious disease research, underscores its importance in medicinal chemistry (Wlodarczyk et al., 2011).
Propriétés
IUPAC Name |
6-bromo-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWFEQIGIZEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)
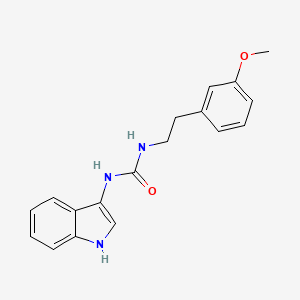
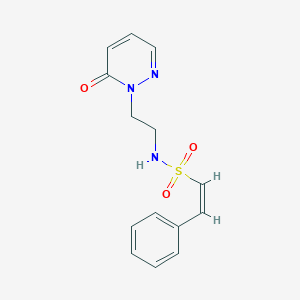

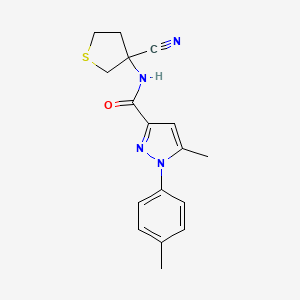
![1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B2674386.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
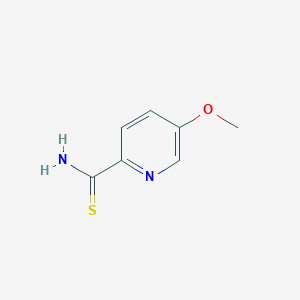
![N'-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2674394.png)

![N-(2,3-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2674397.png)
![N'-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2674398.png)
